2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a compound of increasing interest in scientific research, particularly for its potential therapeutic applications. This compound interacts with alpha1-adrenergic receptors, which are part of the G-protein-coupled receptor family and play crucial roles in various physiological processes such as vasoconstriction and neurotransmitter release. The compound's structure includes a quinazolinone core and a piperazine moiety, contributing to its biological activity and pharmacological properties .
The compound is classified as a quinazolinone derivative, which is often explored for its pharmacological properties. It has been documented in various chemical databases, including PubChem, where detailed structural and chemical information is available . Its IUPAC name reflects its complex structure, and it is recognized for its interactions with specific neurotransmitter receptors.
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves several steps:
The molecular formula for 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is . Its structural features can be described using several notations:
InChI=1S/C19H22N4O2/c1-25-18-8-3-2-6-16(18)22-9-11-23(12-10-22)19-20-13-14-15(21-19)5-4-7-17(14)24/h2-3,6,8,13H,4-5,7,9-12H2,1H3
PKHWBLHQPACCIY-UHFFFAOYSA-N
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)CCCC4=O
These representations provide insights into the compound's connectivity and stereochemistry .
The compound undergoes various chemical reactions that are pivotal in its synthesis and potential applications:
The primary mechanism of action for 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate vascular smooth muscle contraction and influence neurotransmitter release:
The physical properties of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one include:
Chemical properties include stability under standard laboratory conditions but may vary depending on pH and temperature.
This compound has potential applications in several fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8